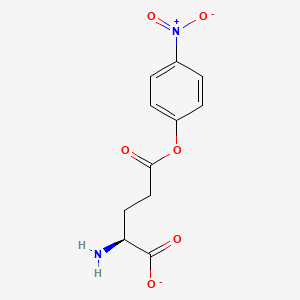mercury CAS No. 56955-01-2](/img/structure/B14615352.png)
[1-(Acetyloxy)-1-phenylprop-1-en-2-yl](chloro)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury: is an organomercury compound characterized by the presence of an acetyloxy group, a phenyl group, and a chloro-mercury moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury typically involves the reaction of phenylpropenyl acetate with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5CH=CHCOOCH3+HgCl2→C6H5CH=CHCOOCH2HgCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the mercury moiety, potentially converting it to a less oxidized state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution can produce various organomercury compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain analytes.
Biology:
Biochemical Studies: The compound’s interaction with biological molecules can be studied to understand its effects on cellular processes.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury exerts its effects involves its interaction with various molecular targets. The acetyloxy group can participate in esterification reactions, while the chloro-mercury moiety can form complexes with nucleophilic sites on proteins and other biomolecules. These interactions can disrupt normal cellular functions and lead to various biochemical effects.
Comparación Con Compuestos Similares
Phenylmercuric Acetate: Similar in structure but lacks the acetyloxy group.
Phenylmercuric Chloride: Similar but without the acetyloxy and propenyl groups.
Uniqueness: The presence of the acetyloxy group in 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury imparts unique chemical properties, making it more reactive in certain types of reactions compared to its analogs. This uniqueness can be leveraged in specific applications where such reactivity is desirable.
Propiedades
Número CAS |
56955-01-2 |
|---|---|
Fórmula molecular |
C11H11ClHgO2 |
Peso molecular |
411.25 g/mol |
Nombre IUPAC |
(1-acetyloxy-1-phenylprop-1-en-2-yl)-chloromercury |
InChI |
InChI=1S/C11H11O2.ClH.Hg/c1-3-11(13-9(2)12)10-7-5-4-6-8-10;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
Clave InChI |
AZGYLJDFDDKJDA-UHFFFAOYSA-M |
SMILES canónico |
CC(=C(C1=CC=CC=C1)OC(=O)C)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
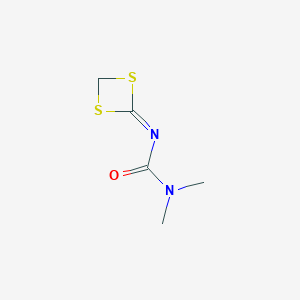
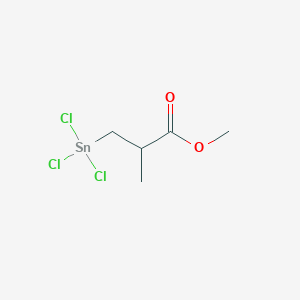
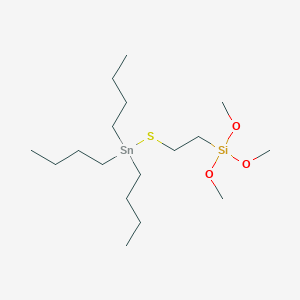


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

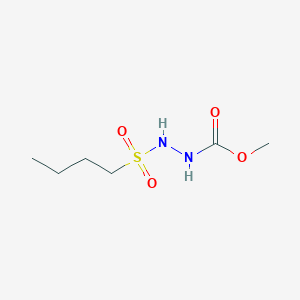
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
